(3Ar,7as)-octahydro-1h-isoindole-2-carbonyl chloride
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Overview
Description
(3Ar,7as)-octahydro-1h-isoindole-2-carbonyl chloride is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. This particular compound is characterized by its octahydro structure, indicating the presence of eight hydrogen atoms, and a carbonyl chloride functional group attached to the isoindole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,7as)-octahydro-1h-isoindole-2-carbonyl chloride typically involves the following steps:
Formation of the Isoindole Ring: The initial step involves the cyclization of a suitable precursor to form the isoindole ring system. This can be achieved through various methods, such as the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Hydrogenation: The resulting isoindole compound is then subjected to hydrogenation to introduce the octahydro structure. This step typically requires the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions.
Introduction of the Carbonyl Chloride Group: The final step involves the introduction of the carbonyl chloride functional group. This can be achieved through the reaction of the hydrogenated isoindole compound with a chlorinating agent, such as thionyl chloride or oxalyl chloride, under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Key considerations in industrial production include the optimization of reaction conditions, the selection of appropriate catalysts, and the implementation of efficient purification techniques to ensure high product yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3Ar,7as)-octahydro-1h-isoindole-2-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include anhydrous solvents and mild temperatures.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride; conditions include anhydrous solvents and low temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide; conditions include aqueous or organic solvents and moderate temperatures.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols and Amines: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
(3Ar,7as)-octahydro-1h-isoindole-2-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its derivatives may serve as lead compounds for the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3Ar,7as)-octahydro-1h-isoindole-2-carbonyl chloride depends on its specific application and the target it interacts with
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Pathways Involved: The compound may influence cellular pathways involved in processes such as cell proliferation, apoptosis, or immune response. By modulating these pathways, it can exert therapeutic effects in conditions such as cancer or infectious diseases.
Comparison with Similar Compounds
Similar Compounds
(3Ar,7as)-octahydro-1h-isoindole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
(3Ar,7as)-octahydro-1h-isoindole-2-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
(3Ar,7as)-octahydro-1h-isoindole-2-thiol: Similar structure but with a thiol group instead of a carbonyl chloride group.
Uniqueness
(3Ar,7as)-octahydro-1h-isoindole-2-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c10-9(12)11-5-7-3-1-2-4-8(7)6-11/h7-8H,1-6H2/t7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKKGRHSYZDOBJ-OCAPTIKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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